

Kinome Profiling of ZSQ836: A Comparative Guide to Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor **ZSQ836**'s selectivity, supported by available experimental data. It is intended to assist researchers in evaluating the compound's potential for targeted therapeutic applications.

ZSQ836: High Selectivity for CDK12/CDK13

ZSQ836 is a potent, orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These kinases are crucial regulators of transcriptional elongation and are implicated in various cancers, including ovarian cancer.[1][2] [3] The development of **ZSQ836** utilized an innovative arsenous warhead to achieve covalent inhibition.[1][2]

To assess its selectivity, **ZSQ836** was profiled against a large panel of 373 kinases. The results demonstrated a high degree of selectivity for its intended targets, CDK12 and CDK13. Of the extensive panel, only three other kinases—CDK9, GSK3A, and GSK3B—showed weak affinity for the compound.[1] This high selectivity is a critical attribute, as it minimizes the potential for off-target effects and associated toxicities.

Comparative Selectivity Profile

The table below summarizes the known selectivity profile of **ZSQ836** in comparison to its primary targets. While the full quantitative dataset from the kinome scan is not publicly



available, the qualitative results from the primary publication are presented. For comparison, other known CDK12/13 inhibitors include THZ531 and CR8.[1]

Target Kinase	ZSQ836 Activity	Alternative CDK12/13 Inhibitors
CDK12	High Potency Inhibition	THZ531 (covalent), CR8 (molecular glue)
CDK13	High Potency Inhibition	THZ531 (covalent), CR8 (molecular glue)
CDK9	Weak Affinity	
GSK3A	Weak Affinity	_
GSK3B	Weak Affinity	_
Panel of 370 other kinases	No significant affinity	

Experimental Protocol: Kinome Profiling

The following is a representative protocol for determining the selectivity of a kinase inhibitor like **ZSQ836** using a competition binding assay format, such as the KINOMEscan™ platform. This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

Objective: To determine the dissociation constant (Kd) of **ZSQ836** for a broad range of kinases, thereby establishing its kinome-wide selectivity profile.

Materials:

- ZSQ836 compound
- DMSO (vehicle control)
- KINOMEscan™ kinase panel (or similar)
- Assay plates



• Appropriate buffers and reagents as per the assay kit manufacturer's instructions

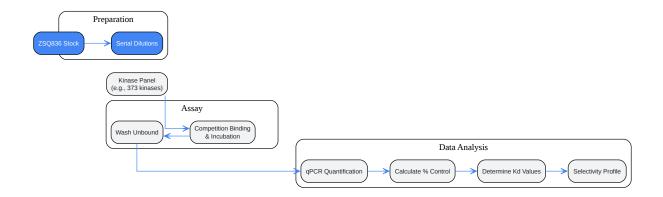
Procedure:

- Compound Preparation: Prepare a stock solution of ZSQ836 in DMSO. A typical starting concentration is 10 mM. Serial dilutions are then made to achieve the desired final assay concentrations.
- Assay Setup: The assay is typically performed in a multi-well plate format. Each well
 contains a specific kinase from the panel, tagged with DNA, and an immobilized ligand.
- Competition Binding: The test compound (ZSQ836) is added to the wells at a range of concentrations. A DMSO control (vehicle) is run in parallel for each kinase to establish a baseline of 100% binding.
- Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
- Washing: Unbound compound and kinase are washed away.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates successful competition and therefore, binding of the compound to the kinase.
- Data Analysis: The results are typically expressed as a percentage of the DMSO control. The
 percentage of control is plotted against the compound concentration, and the data is fitted to
 a sigmoidal dose-response curve to determine the Kd for each kinase. A lower Kd value
 indicates a higher binding affinity.

Visualizing the Kinome Profiling Workflow and Signaling Context

The following diagrams illustrate the experimental workflow for kinome profiling and the signaling pathway context of **ZSQ836**'s targets.

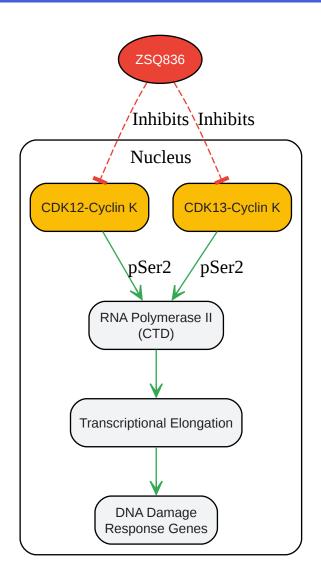




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Figure 1. Experimental workflow for kinome profiling of ZSQ836.





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